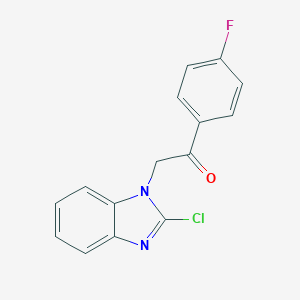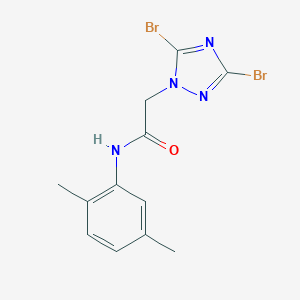
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-014699 or rucaparib, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a new class of anticancer drugs that have shown promising results in the treatment of various types of cancer.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of PARP. PARP is an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide prevents cancer cells from repairing their DNA, leading to their death.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells and to sensitize them to other anticancer drugs.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a potent PARP inhibitor that can be used to study the role of PARP in cancer cells. It is also a useful tool for studying the mechanisms of action of other anticancer drugs. However, there are also some limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also expensive and may not be readily available in all labs.
将来の方向性
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to study its effectiveness in combination with other anticancer drugs. Another direction is to study its effectiveness in different types of cancer. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, there is a need to study the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide on cancer patients.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex process that involves several steps. The first step is the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-oxoquinazoline to form N-(4-chloro-2,5-dimethoxyphenyl)-4-oxoquinazoline-3-carboxamide. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-bromopropionyl)quinazoline-4(3H)-one, which is then reacted with ammonia to form N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of ovarian cancer, breast cancer, and other types of cancer. It works by inhibiting PARP, an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide prevents cancer cells from repairing their DNA, leading to their death.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
分子式 |
C19H18ClN3O4 |
分子量 |
387.8 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-16-10-15(17(27-2)9-13(16)20)22-18(24)7-8-23-11-21-14-6-4-3-5-12(14)19(23)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,24) |
InChIキー |
OAEIOVXYOIIUJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)